molecular formula C18H13Cl2NO4 B2959024 (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 622794-04-1

(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2959024
CAS No.: 622794-04-1
M. Wt: 378.21
InChI Key: BKZRGVRVFIYCPX-PXNMLYILSA-N
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Description

The compound “(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate” is a benzofuran-derived carbamate featuring a 3,4-dichlorobenzylidene substituent. This structure integrates a benzofuran core with a conjugated carbonyl group and a dimethylcarbamate moiety at the 6-position.

Properties

IUPAC Name

[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4/c1-21(2)18(23)24-11-4-5-12-15(9-11)25-16(17(12)22)8-10-3-6-13(19)14(20)7-10/h3-9H,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZRGVRVFIYCPX-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and structural characteristics.

Chemical Structure

The compound can be described by its chemical formula C17H16Cl2N2O4C_{17}H_{16}Cl_2N_2O_4. Its structure includes a benzofuran moiety and a carbamate functional group, which are pivotal in its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran and related compounds exhibit promising anticancer properties. For instance, the compound has been evaluated for its inhibitory effects on various cancer cell lines. In vitro assays demonstrated that it significantly inhibits the growth of human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells, with IC50 values indicating potent cytotoxicity.

Cell Line IC50 (µM) Reference
A-54922.09
MCF-76.40

GSK-3β Inhibition

Glycogen synthase kinase 3 beta (GSK-3β) is a critical target in cancer therapy and neurodegenerative diseases. The compound has been identified as a potential GSK-3β inhibitor through virtual screening methods. Its binding affinity was validated in enzyme assays, showing significant inhibition at concentrations as low as 1.6 µM .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death.
  • Modulation of Signaling Pathways : The inhibition of GSK-3β can lead to altered signaling cascades associated with cell survival and proliferation.

Structural Analysis

Crystal structure analysis using techniques like Density Functional Theory (DFT) has provided insights into the electronic properties of the compound. The HOMO-LUMO gap indicates the potential reactivity and stability of the molecule .

Key Findings from DFT Studies

  • HOMO-LUMO Gap : A smaller gap suggests higher polarizability and reactivity.
  • Crystal Packing : The compound exhibits significant hydrogen bonding and π-stacking interactions that stabilize its crystal structure.

Case Studies

A notable case study involved the evaluation of the compound's effects on neuroblastoma cells. Treatment with varying concentrations resulted in increased levels of phosphorylated GSK-3β, confirming its role as an inhibitor in cellular models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs with variations in the benzylidene substituents, carbamate groups, or core heterocycles. Below is a detailed analysis based on structural analogs identified in the evidence:

Substituent Effects on Benzylidene Group
Compound Name Substituents on Benzylidene Molecular Formula Key Properties/Findings
(Z)-2-(3,4-Dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate (Target) 3,4-dichloro C₁₉H₁₄Cl₂NO₄ Likely high lipophilicity and electron-withdrawing effects due to Cl substituents.
(Z)-2-(2-Chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate 2-chloro-6-fluoro C₁₉H₁₄ClFNO₄ Mixed halogen substituents may alter receptor binding compared to dichloro derivatives.
(Z)-2-(2-Ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate 2-ethoxy C₂₀H₁₉NO₅ Ethoxy group enhances solubility but reduces electrophilicity vs. halogens.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dichloro substituents in the target compound increase electrophilicity and may enhance interactions with biological targets (e.g., acetylcholinesterase in pesticides) compared to the ethoxy group in the 2-ethoxy analog .
  • Halogen Diversity : The 2-chloro-6-fluoro analog introduces fluorine, which may improve metabolic stability and bioavailability relative to the dichloro derivative.
Core Heterocycle Modifications

describes thiazolo-pyrimidine derivatives (e.g., compounds 11a,b and 12 ) with structural similarities in their conjugated systems:

  • Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo-pyrimidine (C₂₀H₁₀N₄O₃S) exhibits a yield of 68% and IR/NMR data indicative of NH and CN groups .
  • Compound 12 : Pyrimido-quinazoline derivative (C₁₇H₁₀N₄O₃) with a distinct fused-ring system and lower yield (57%) .

Comparison with Target Compound :

  • The dimethylcarbamate group in the target compound may confer different stability and hydrolytic properties compared to the cyano or carbonyl groups in compounds .

Physicochemical and Spectroscopic Comparisons

While spectral data for the target compound are unavailable, analogs provide insights:

  • IR Spectra : The presence of carbonyl (C=O, ~1,700 cm⁻¹) and carbamate (C-O, ~1,250 cm⁻¹) groups is expected, similar to compound 11b in .
  • NMR Data : The (Z)-configuration of the benzylidene group would produce distinct olefinic proton signals (e.g., ~7.9–8.1 ppm in DMSO-d₆), as seen in compound 11a .

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